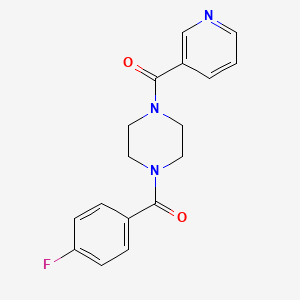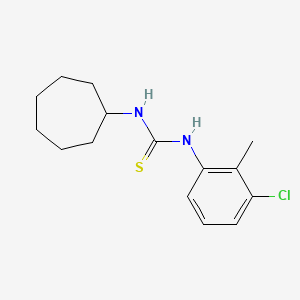![molecular formula C19H19NOS B5766694 N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline](/img/structure/B5766694.png)
N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline, also known as MNA, is a chemical compound that has been used in scientific research for various purposes. MNA is a member of the family of compounds known as naphthylmethylindoles, which have been shown to have potential therapeutic effects on various diseases.
Mecanismo De Acción
The mechanism of action of N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline is not fully understood. However, it is believed that N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is important in the replication of DNA.
Biochemical and Physiological Effects:
N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has been shown to have anti-inflammatory properties. N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has also been shown to have neuroprotective properties and has been tested in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline in lab experiments is its relatively low toxicity. N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has been shown to have low toxicity in animal models and is therefore considered to be a safe compound to use in lab experiments. However, one of the limitations of using N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline. One of the main directions is the development of N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline-based drugs for the treatment of cancer. N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has shown promising results in preclinical studies and further research is needed to determine its efficacy in clinical trials. Another future direction is the study of the neuroprotective properties of N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline. N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has shown promising results in animal models of neurodegenerative diseases and further research is needed to determine its potential as a therapeutic agent for these diseases. Finally, the study of the anti-inflammatory properties of N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline is another future direction. N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has shown promising results in preclinical studies and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases.
Conclusion:
In conclusion, N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline, or N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline, is a chemical compound that has shown promising results in scientific research studies. N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. The development of N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline-based drugs for the treatment of cancer, the study of its neuroprotective properties, and the study of its anti-inflammatory properties are all future directions for the study of N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline.
Métodos De Síntesis
N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline can be synthesized using a multistep process. The first step involves the synthesis of 2-methoxy-1-naphthaldehyde from 2-methoxynaphthalene. The aldehyde is then reacted with methylthioaniline in the presence of a base to yield N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline. The overall yield of the process is around 50%.
Aplicaciones Científicas De Investigación
N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has been used in various scientific research studies. One of the main applications of N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline is in the study of cancer. N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has been shown to have anticancer properties and has been tested in vitro and in vivo on various cancer cell lines. N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in the treatment of cancer.
Propiedades
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methyl]-2-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-21-18-12-11-14-7-3-4-8-15(14)16(18)13-20-17-9-5-6-10-19(17)22-2/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLBERZLONAUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxynaphthalen-1-yl)methyl]-2-methylsulfanylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-fluorophenyl)-1,3-thiazol-2(3H)-one [1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazone hydrobromide](/img/structure/B5766623.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B5766630.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5766638.png)

![4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5766644.png)


![3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5766670.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5766671.png)
![1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)
![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5766675.png)
![N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5766678.png)
